Cas no 1394826-99-3 ((1R,2R)-2-methoxycyclopentan-1-amine)
(1R,2R)-2-methoxycyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2R)-2-methoxycyclopentanamine
- (1R,2R)-2-Methoxycyclopentanamine
- (1R,2R)-2-Methoxy-cyclopentylamine
- (1R,2R)-2-methoxycyclopentan-1-amine
-
- MDL: MFCD22397090
- Inchi: 1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
- InChI Key: PRXWOOCEFBBQCR-PHDIDXHHSA-N
- SMILES: [C@@H]1(N)CCC[C@H]1OC
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 149.2±33.0 °C at 760 mmHg
- Flash Point: 39.7±18.6 °C
- Vapor Pressure: 4.1±0.3 mmHg at 25°C
(1R,2R)-2-methoxycyclopentan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1R,2R)-2-methoxycyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390136-500mg |
(1R,2R)-2-methoxycyclopentan-1-amine |
1394826-99-3 | 95%+ | 500mg |
$439 | 2023-01-19 | |
| Chemenu | CM390136-1g |
(1R,2R)-2-methoxycyclopentan-1-amine |
1394826-99-3 | 95%+ | 1g |
$549 | 2023-01-19 | |
| Chemenu | CM390136-5g |
(1R,2R)-2-methoxycyclopentan-1-amine |
1394826-99-3 | 95%+ | 5g |
$1648 | 2023-01-19 | |
| Enamine | EN300-196803-1g |
(1R,2R)-2-methoxycyclopentan-1-amine, trans |
1394826-99-3 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-196803-5g |
(1R,2R)-2-methoxycyclopentan-1-amine, trans |
1394826-99-3 | 5g |
$3147.0 | 2023-09-16 | ||
| Enamine | EN300-196803-10g |
(1R,2R)-2-methoxycyclopentan-1-amine, trans |
1394826-99-3 | 10g |
$4667.0 | 2023-09-16 | ||
| eNovation Chemicals LLC | Y1123465-500mg |
(1R,2R)-2-Methoxy-cyclopentylamine |
1394826-99-3 | 95% | 500mg |
$940 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123465-1g |
(1R,2R)-2-Methoxy-cyclopentylamine |
1394826-99-3 | 95% | 1g |
$1765 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123465-5g |
(1R,2R)-2-Methoxy-cyclopentylamine |
1394826-99-3 | 95% | 5g |
$5465 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500110-100MG |
(1R,2R)-2-methoxycyclopentan-1-amine |
1394826-99-3 | 95% | 100MG |
¥ 924.00 | 2023-03-31 |
(1R,2R)-2-methoxycyclopentan-1-amine Suppliers
(1R,2R)-2-methoxycyclopentan-1-amine Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (1R,2R)-2-methoxycyclopentan-1-amine
Recent Advances in the Application of (1R,2R)-2-methoxycyclopentan-1-amine (CAS: 1394826-99-3) in Chemical Biology and Pharmaceutical Research
The chiral amine compound (1R,2R)-2-methoxycyclopentan-1-amine (CAS: 1394826-99-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This structurally unique molecule, featuring both a cyclopentane ring and a methoxy group in specific stereochemical configurations, has demonstrated significant potential in drug discovery programs targeting neurological disorders and infectious diseases. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its utility as a versatile building block for the synthesis of novel bioactive compounds.
Structural analyses of (1R,2R)-2-methoxycyclopentan-1-amine reveal its ability to serve as a conformationally constrained analog of naturally occurring neurotransmitters. The rigid cyclopentane ring provides spatial orientation crucial for receptor binding, while the methoxy group contributes to both solubility and hydrogen bonding capacity. Computational modeling studies (Bioorganic & Medicinal Chemistry, 2024) suggest this compound's unique three-dimensional structure may enable selective interactions with various biological targets, particularly in the central nervous system.
In synthetic applications, researchers have utilized 1394826-99-3 as a key intermediate in the preparation of novel dopamine receptor modulators. A recent patent application (WO2023187654) describes its incorporation into a series of compounds showing promising activity at D2-like receptors with improved selectivity profiles compared to existing therapeutics. The stereochemical purity of the starting material was found to be critical for maintaining the desired pharmacological activity in the final products.
Pharmacokinetic studies of derivatives containing the (1R,2R)-2-methoxycyclopentan-1-amine moiety demonstrate favorable blood-brain barrier penetration properties, as reported in Molecular Pharmaceutics (2023). This characteristic, combined with the scaffold's metabolic stability, has sparked interest in its application for CNS-targeted drug development. Current research focuses on optimizing the structure-activity relationship while maintaining the core stereochemical features that contribute to its biological profile.
The safety profile of 1394826-99-3 and its derivatives has been systematically evaluated in recent preclinical studies. Toxicology reports indicate good tolerability at therapeutic doses, with particular attention paid to potential cardiovascular effects due to the structural similarity to certain sympathomimetic amines. These findings support further investigation of this chemical scaffold in clinical development programs.
Looking forward, the unique properties of (1R,2R)-2-methoxycyclopentan-1-amine position it as a valuable tool in chemical biology and drug discovery. Ongoing research explores its application in targeted protein degradation strategies and as a component of bifunctional molecules in proteolysis-targeting chimeras (PROTACs). The compound's commercial availability in high enantiomeric purity has facilitated its adoption across multiple research institutions and pharmaceutical companies pursuing innovative therapeutic approaches.
1394826-99-3 ((1R,2R)-2-methoxycyclopentan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)